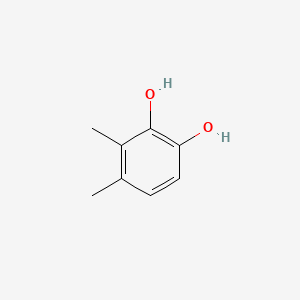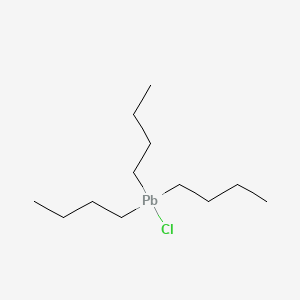![molecular formula C11H11N3O2S2 B1222287 N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1222287.png)
N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is part of the 1,3,4-thiadiazole derivatives family. The synthesis and the preliminary antimicrobial study of these derivatives indicate a wide array of biological activities including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017). The chemical compounds were designed and synthesized with the anticipation of antibacterial and antifungal activities.
2. Antimicrobial and Antifungal Activity
Further exploration into the synthesis of thiadiazole derivatives has revealed their potential in treating microbial and fungal infections. A broad range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
3. Antiproliferative and Structural Analysis
In addition to antimicrobial activities, certain Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant antiproliferative properties. Compounds from this class have exhibited high DNA protective ability and strong antimicrobial activity against specific bacteria. Notably, compound 3A displayed cytotoxicity on cancer cell lines, positioning it as a potential compound for utilization with chemotherapy drugs (Gür et al., 2020).
4. Photovoltaic and Electronic Applications
Outside of the medicinal realm, derivatives of 1,3,4-thiadiazole have found applications in the field of material science, particularly in organic photovoltaics. A study reported the synthesis of π-conjugated polymers containing thiophene and thiadiazole units, showcasing their potential in improving the efficiency of polymer solar cells due to their electron-accepting properties (Higashihara et al., 2012).
Propiedades
Fórmula molecular |
C11H11N3O2S2 |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(8-4-2-6-17-8)12-11-14-13-10(18-11)7-3-1-5-16-7/h2,4,6-7H,1,3,5H2,(H,12,14,15) |
Clave InChI |
FBJGAVUWYMPHHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,3,4,14b-tetrahydro-2h-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine](/img/structure/B1222204.png)
![(2-Methyl-3-oxo-2-azabicyclo[2.2.2]octan-6-yl) 3-methyl-5-(4-phenylphenyl)pentanoate](/img/structure/B1222205.png)
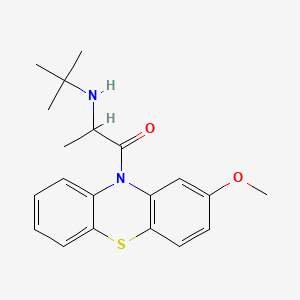
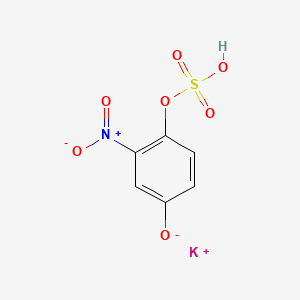
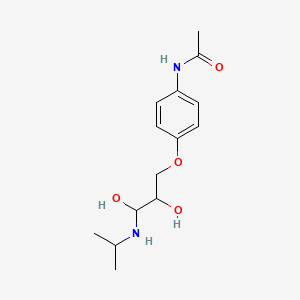


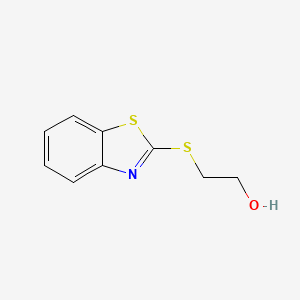
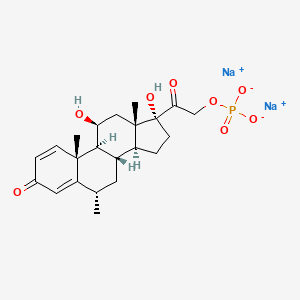

![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)

